molecular formula C22H27NO6S2 B253684 Ethyl 2-{[(1,1-dioxidotetrahydro-3-thienyl)acetyl]amino}-4-(4-propoxyphenyl)-3-thiophenecarboxylate

Ethyl 2-{[(1,1-dioxidotetrahydro-3-thienyl)acetyl]amino}-4-(4-propoxyphenyl)-3-thiophenecarboxylate

Katalognummer B253684
Molekulargewicht: 465.6 g/mol
InChI-Schlüssel: OEQAMXNOKSZRKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-{[(1,1-dioxidotetrahydro-3-thienyl)acetyl]amino}-4-(4-propoxyphenyl)-3-thiophenecarboxylate, also known as Compound A, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields.

Wirkmechanismus

The mechanism of action of Ethyl 2-{[(1,1-dioxidotetrahydro-3-thienyl)acetyl]amino}-4-(4-propoxyphenyl)-3-thiophenecarboxylate A is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Ethyl 2-{[(1,1-dioxidotetrahydro-3-thienyl)acetyl]amino}-4-(4-propoxyphenyl)-3-thiophenecarboxylate A has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. Ethyl 2-{[(1,1-dioxidotetrahydro-3-thienyl)acetyl]amino}-4-(4-propoxyphenyl)-3-thiophenecarboxylate A has also been shown to inhibit the activity of various kinases, including protein kinase B (AKT) and extracellular signal-regulated kinase (ERK), which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Ethyl 2-{[(1,1-dioxidotetrahydro-3-thienyl)acetyl]amino}-4-(4-propoxyphenyl)-3-thiophenecarboxylate A has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral properties. In animal studies, Ethyl 2-{[(1,1-dioxidotetrahydro-3-thienyl)acetyl]amino}-4-(4-propoxyphenyl)-3-thiophenecarboxylate A has been shown to reduce inflammation and pain in various models of inflammation, including arthritis and colitis. Ethyl 2-{[(1,1-dioxidotetrahydro-3-thienyl)acetyl]amino}-4-(4-propoxyphenyl)-3-thiophenecarboxylate A has also been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. In addition, Ethyl 2-{[(1,1-dioxidotetrahydro-3-thienyl)acetyl]amino}-4-(4-propoxyphenyl)-3-thiophenecarboxylate A has been shown to inhibit the replication of various viruses, including HIV and hepatitis C virus.

Vorteile Und Einschränkungen Für Laborexperimente

Ethyl 2-{[(1,1-dioxidotetrahydro-3-thienyl)acetyl]amino}-4-(4-propoxyphenyl)-3-thiophenecarboxylate A has several advantages for lab experiments, including its high purity and stability. Ethyl 2-{[(1,1-dioxidotetrahydro-3-thienyl)acetyl]amino}-4-(4-propoxyphenyl)-3-thiophenecarboxylate A can be easily synthesized and purified, allowing for reproducible results. However, Ethyl 2-{[(1,1-dioxidotetrahydro-3-thienyl)acetyl]amino}-4-(4-propoxyphenyl)-3-thiophenecarboxylate A also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Researchers must carefully consider the appropriate dosage and administration route when using Ethyl 2-{[(1,1-dioxidotetrahydro-3-thienyl)acetyl]amino}-4-(4-propoxyphenyl)-3-thiophenecarboxylate A in lab experiments.

Zukünftige Richtungen

There are several future directions for research on Ethyl 2-{[(1,1-dioxidotetrahydro-3-thienyl)acetyl]amino}-4-(4-propoxyphenyl)-3-thiophenecarboxylate A. One potential direction is to further investigate its mechanism of action and identify new targets for its activity. Another direction is to explore its potential applications in other fields, such as agriculture and environmental science. Finally, researchers can continue to design and synthesize novel compounds based on the structure of Ethyl 2-{[(1,1-dioxidotetrahydro-3-thienyl)acetyl]amino}-4-(4-propoxyphenyl)-3-thiophenecarboxylate A to improve its efficacy and safety profiles.
In conclusion, Ethyl 2-{[(1,1-dioxidotetrahydro-3-thienyl)acetyl]amino}-4-(4-propoxyphenyl)-3-thiophenecarboxylate A is a synthetic compound with significant potential for various applications in different fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of Ethyl 2-{[(1,1-dioxidotetrahydro-3-thienyl)acetyl]amino}-4-(4-propoxyphenyl)-3-thiophenecarboxylate A and its derivatives.

Synthesemethoden

Ethyl 2-{[(1,1-dioxidotetrahydro-3-thienyl)acetyl]amino}-4-(4-propoxyphenyl)-3-thiophenecarboxylate A can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method involves the use of reagents such as thionyl chloride, acetic anhydride, and propyl bromide. The final product is obtained through a reaction between the intermediate compound and ethyl 3-mercapto-2-methylpropanoate. The purity of Ethyl 2-{[(1,1-dioxidotetrahydro-3-thienyl)acetyl]amino}-4-(4-propoxyphenyl)-3-thiophenecarboxylate A can be enhanced through recrystallization and other purification techniques.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-{[(1,1-dioxidotetrahydro-3-thienyl)acetyl]amino}-4-(4-propoxyphenyl)-3-thiophenecarboxylate A has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, Ethyl 2-{[(1,1-dioxidotetrahydro-3-thienyl)acetyl]amino}-4-(4-propoxyphenyl)-3-thiophenecarboxylate A has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. In drug discovery, Ethyl 2-{[(1,1-dioxidotetrahydro-3-thienyl)acetyl]amino}-4-(4-propoxyphenyl)-3-thiophenecarboxylate A has been used as a lead compound to design and synthesize novel drugs with improved efficacy and safety profiles. In material science, Ethyl 2-{[(1,1-dioxidotetrahydro-3-thienyl)acetyl]amino}-4-(4-propoxyphenyl)-3-thiophenecarboxylate A has been used to synthesize various functional materials, including polymers and nanoparticles.

Eigenschaften

Produktname

Ethyl 2-{[(1,1-dioxidotetrahydro-3-thienyl)acetyl]amino}-4-(4-propoxyphenyl)-3-thiophenecarboxylate

Molekularformel

C22H27NO6S2

Molekulargewicht

465.6 g/mol

IUPAC-Name

ethyl 2-[[2-(1,1-dioxothiolan-3-yl)acetyl]amino]-4-(4-propoxyphenyl)thiophene-3-carboxylate

InChI

InChI=1S/C22H27NO6S2/c1-3-10-29-17-7-5-16(6-8-17)18-13-30-21(20(18)22(25)28-4-2)23-19(24)12-15-9-11-31(26,27)14-15/h5-8,13,15H,3-4,9-12,14H2,1-2H3,(H,23,24)

InChI-Schlüssel

OEQAMXNOKSZRKN-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C2=CSC(=C2C(=O)OCC)NC(=O)CC3CCS(=O)(=O)C3

Kanonische SMILES

CCCOC1=CC=C(C=C1)C2=CSC(=C2C(=O)OCC)NC(=O)CC3CCS(=O)(=O)C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.